
Bosutinib methanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bosutinib methanoate is a derivative of bosutinib, a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound functions by inhibiting the BCR-ABL kinase, which is responsible for the pathogenesis of CML .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bosutinib methanoate involves multiple steps, starting from the preparation of bosutinib. . The final step involves the esterification of bosutinib with methanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Bosutinib methanoate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Bosutinib methanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Medicine: Used in preclinical and clinical studies for the treatment of CML and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Bosutinib methanoate exerts its effects by inhibiting the BCR-ABL kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition prevents the phosphorylation of downstream targets involved in cell proliferation and survival, thereby reducing the growth of cancer cells . Additionally, this compound inhibits other kinases such as Src, Lyn, and Hck, contributing to its overall therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Bosutinib methanoate is similar to other tyrosine kinase inhibitors such as:
Imatinib: The first-generation BCR-ABL inhibitor.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor with broader kinase inhibition.
Uniqueness
This compound is unique due to its dual inhibition of Src and ABL kinases, as well as its ability to target additional kinases. This broad spectrum of activity makes it effective against various resistance-conferring mutations in CML . Additionally, this compound has a distinct side effect profile, with fewer cardiovascular and thromboembolic events compared to other inhibitors .
Propiedades
Número CAS |
918639-10-8 |
|---|---|
Fórmula molecular |
C27H33Cl2N5O4 |
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol |
InChI |
InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3 |
Clave InChI |
KBLGKECLADKUHT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


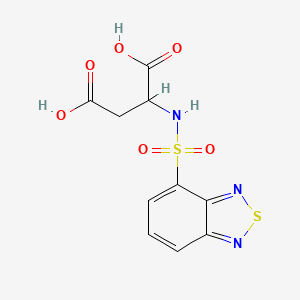
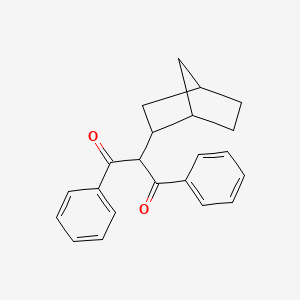
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)

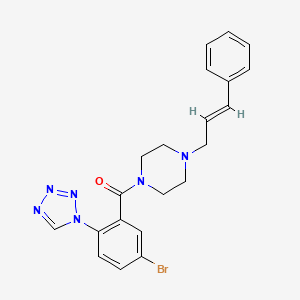

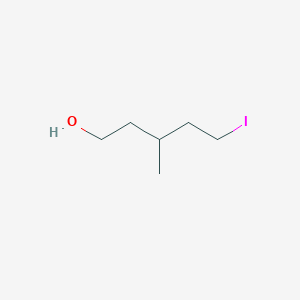
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
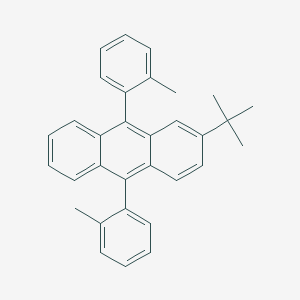
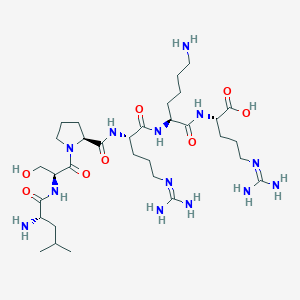
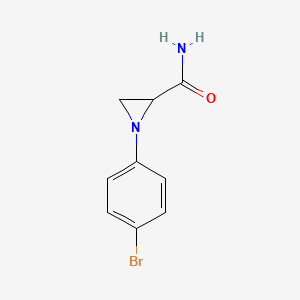
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

